An In-depth Technical Guide to 1-Propyl-1H-indole-5-carbaldehyde
An In-depth Technical Guide to 1-Propyl-1H-indole-5-carbaldehyde
Foreword for the Research Professional
This document serves as a comprehensive technical guide on 1-Propyl-1H-indole-5-carbaldehyde, a molecule of interest within the broader class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of an N-propyl group and a C-5 carbaldehyde functionality offers a unique combination of lipophilicity and reactive potential, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This guide is structured to provide not just data, but also context and actionable insights for the laboratory professional. We will delve into the known properties of this compound, explore logical synthetic pathways, and discuss its potential applications in drug discovery, with a particular focus on the rationale behind experimental design.
A Note on Chemical Identification: As of the latest revision of this guide, a specific CAS number for 1-Propyl-1H-indole-5-carbaldehyde has not been found in major public chemical databases. The primary identifier for this compound is its PubChem Compound ID (CID): 102910454.[2] Researchers are advised to use this identifier when searching for information on this specific molecule. For reference, the closely related, but distinct, saturated analogue, 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, has the CAS number 876716-73-3.
Section 1: Physicochemical Properties and Data
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed and, where available, experimental data for 1-Propyl-1H-indole-5-carbaldehyde.
| Property | Value | Source |
| Molecular Formula | C12H13NO | PubChem[2] |
| Molecular Weight | 187.24 g/mol | PubChem[2] |
| IUPAC Name | 1-propyl-1H-indole-5-carbaldehyde | PubChem[2] |
| PubChem CID | 102910454 | PubChem[2] |
| Canonical SMILES | CCCN1C=C(C=C2C1=CC=C(C2)C=O)C | PubChem[2] |
| InChI | InChI=1S/C12H13NO/c1-2-6-14-8-7-11-9-3-4-10(5-9)12(11)14/h3-5,7-8H,2,6H2,1H3 | PubChem[2] |
| Appearance | Likely a solid at room temperature (by analogy to similar compounds) | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water. | Inferred |
Section 2: Synthesis and Methodologies
The synthesis of 1-Propyl-1H-indole-5-carbaldehyde can be approached through several established methods for the N-alkylation and C-5 formylation of indoles. A logical and commonly employed strategy involves the N-propylation of a pre-functionalized indole, such as indole-5-carbaldehyde.
Recommended Synthetic Protocol: N-Alkylation of Indole-5-carbaldehyde
This protocol is based on standard and reliable N-alkylation procedures for indoles.
Materials:
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1-Bromopropane (or 1-Iodopropane for higher reactivity)
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Sodium hydride (NaH) 60% dispersion in mineral oil, or Potassium carbonate (K2CO3)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
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Ethyl acetate
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Hexanes
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Instrumentation:
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Round-bottom flask
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Magnetic stirrer
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Nitrogen or Argon inert atmosphere setup
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Reflux condenser (if heating is required)
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Separatory funnel
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Rotary evaporator
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Thin Layer Chromatography (TLC) apparatus
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Column chromatography setup
Step-by-Step Procedure:
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole-5-carboxaldehyde (1.0 eq).
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Solvation: Dissolve the starting material in anhydrous DMF.
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Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise. Rationale: The strong base deprotonates the indole nitrogen, forming the highly nucleophilic indolide anion. Using a strong base like NaH ensures complete deprotonation and drives the reaction to completion. A milder base like K2CO3 can also be used, often requiring heating.
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Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromopropane (1.5 eq) dropwise. Rationale: The excess alkylating agent ensures the reaction goes to completion. The dropwise addition helps to control any potential exotherm.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The product spot should be less polar than the starting material.
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Workup: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Caution: Quenching of NaH is exothermic and produces hydrogen gas.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-Propyl-1H-indole-5-carbaldehyde.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for 1-Propyl-1H-indole-5-carbaldehyde.
Section 3: Applications in Drug Discovery and Development
The indole nucleus is a cornerstone in medicinal chemistry, with indole derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] 1-Propyl-1H-indole-5-carbaldehyde serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
The aldehyde group at the C-5 position is a versatile functional handle for a variety of chemical transformations, including:
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Reductive Amination: To introduce substituted amine functionalities, which are common in bioactive molecules.
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Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds for the synthesis of analogs of natural products like combretastatin.
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Condensation Reactions: With active methylene compounds to generate a diverse range of heterocyclic systems.
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Oxidation: To the corresponding carboxylic acid, which can then be converted to amides or esters.
Potential Therapeutic Targets
While specific biological activity for 1-Propyl-1H-indole-5-carbaldehyde is not yet reported, its structural motifs suggest potential for targeting several classes of proteins:
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Kinase Inhibition: Many kinase inhibitors incorporate a substituted indole scaffold. The N-propyl group can modulate solubility and binding pocket interactions.
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Tubulin Polymerization Inhibition: The indole core is found in several natural and synthetic tubulin inhibitors. The C-5 carbaldehyde allows for the elaboration of side chains that can interact with the colchicine binding site.
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Receptor Agonists/Antagonists: The indole structure is analogous to the neurotransmitter serotonin. N-alkylation and C-5 substitution can be used to fine-tune receptor selectivity and activity.
Logical Flow of a Drug Discovery Cascade
Caption: Drug discovery cascade utilizing the target compound.
Section 4: Safety and Handling
As a laboratory chemical, 1-Propyl-1H-indole-5-carbaldehyde should be handled with appropriate care. While a specific safety data sheet (SDS) is not available for this compound, data from the closely related indole-5-carboxaldehyde can be used as a guide.
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Hazard Statements: Likely to cause skin and eye irritation. May cause respiratory irritation.
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Use only outdoors or in a well-ventilated area.
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Wash skin thoroughly after handling.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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IF ON SKIN: Wash with plenty of soap and water.
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IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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Always consult the specific SDS for any chemical before use and handle it in a well-ventilated fume hood.
References
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PubChem. 1-Propyl-1H-indole-5-carbaldehyde. Available from: [Link]
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Genprice. 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde. Available from: [Link]
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PubChem. Indole-5-carboxaldehyde. Available from: [Link]
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PubChem. 1-methyl-1H-indole-5-carbaldehyde. Available from: [Link]
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Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]
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MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
